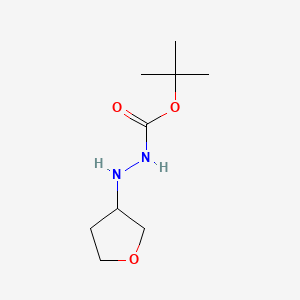

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate

Übersicht

Beschreibung

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a tetrahydrofuran ring and a hydrazinecarboxylate group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate typically involves the reaction of tetrahydrofuran derivatives with hydrazinecarboxylate esters under controlled conditions. One common method includes the use of tert-butyl hydrazinecarboxylate as a starting material, which undergoes a nucleophilic substitution reaction with a tetrahydrofuran derivative . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or hydrazines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate serves as a versatile building block in the synthesis of more complex molecules. Its structure allows for various modifications, making it useful in creating derivatives with specific functional groups.

Reactions and Yield Data

The compound can undergo several reactions, including coupling reactions with aryl halides and other electrophiles. Below is a summary of typical reaction conditions and yields:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with Aryl Halides | Pd-catalyzed, 1,4-dioxane solvent | 75 |

| Synthesis of Hydrazones | Under microwave irradiation at 100°C | 80 |

| Formation of Tetrasubstituted Pyrroles | Using tert-butyl carbamate as a precursor | 70 |

These reactions demonstrate the utility of this compound in generating diverse chemical entities.

Medicinal Chemistry

Insecticidal Activity

Research has shown that derivatives of this compound exhibit insecticidal properties. A study synthesized various analogues and tested their efficacy against pests. The most active compound demonstrated an LC50 value of 0.89 mg/L, indicating potent insecticidal activity.

Case Study: Synthesis and Testing

A series of N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues were synthesized using this compound as a starting material. The introduction of substituents enhanced the insecticidal properties significantly, showcasing the compound's potential in agricultural applications.

Pharmaceutical Applications

Potential Anticancer Agents

The compound has been explored for its potential as an anticancer agent. In vitro studies indicated that certain derivatives can inhibit cancer cell proliferation effectively. The structural modifications facilitated by this compound allow for the design of targeted therapies.

Summary

This compound is a valuable compound in scientific research, particularly in organic synthesis and medicinal chemistry. Its applications range from serving as a building block for complex molecules to exhibiting insecticidal activity and potential anticancer properties. Ongoing research continues to explore its full capabilities, making it a significant focus in chemical and pharmaceutical studies.

Wirkmechanismus

The mechanism of action of tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.

tert-Butyl 2-(tetrahydrofuran-2-yl)hydrazinecarboxylate: Another related compound with a different substitution pattern on the tetrahydrofuran ring.

Uniqueness

Tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of the tetrahydrofuran ring and the hydrazinecarboxylate group allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

tert-Butyl 2-(tetrahydrofuran-3-yl)hydrazinecarboxylate (CAS No. 1219018-82-2) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- Density : 1.09 g/cm³ (predicted)

- pKa : 10.39 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways, particularly those involving oxidative stress and apoptosis. The compound may exert protective effects against oxidative damage, which is critical in cellular health and longevity.

Antioxidant Properties

Research indicates that hydrazine derivatives, including this compound, can act as antioxidants. They may scavenge free radicals and reduce oxidative stress in cells, thereby protecting against conditions such as cancer and neurodegenerative diseases.

Cytotoxicity and Apoptosis

Studies have shown that hydrazine derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. For instance, compounds with similar structures have been reported to increase the expression of pro-apoptotic factors while decreasing anti-apoptotic signals in various cancer cell lines.

Case Studies

- Hepatoprotective Effects : In one study, this compound was evaluated for its hepatoprotective properties against tert-butyl hydroperoxide-induced oxidative stress in HepG2 cells. The results indicated a significant reduction in cell death and restoration of mitochondrial function following treatment with the compound.

- Neuroprotective Effects : Another case study highlighted the potential neuroprotective effects of hydrazine derivatives in models of neurodegeneration. The compound demonstrated the ability to inhibit neuronal apoptosis induced by oxidative stress, suggesting its utility in treating neurodegenerative disorders.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Eigenschaften

IUPAC Name |

tert-butyl N-(oxolan-3-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-10-7-4-5-13-6-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVJAWQDXDOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.